N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chloropyrimidine, the pyrimidine ring is synthesized through nucleophilic substitution reactions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, often using piperidine as the nucleophile.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine, such as ethylenediamine.
Coupling with the Phenyl Group: The final step involves coupling the synthesized intermediate with 2,3-dimethylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide analogs: Compounds with slight modifications in the phenyl, pyrimidine, or piperazine rings.
Other Piperazine Derivatives: Compounds like N-(2,3-dimethylphenyl)-4-(4-(piperidin-1-yl)pyrimidin-2-yl)piperazine-1-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-7-6-8-19(18(17)2)25-22(29)28-13-11-27(12-14-28)21-15-20(23-16-24-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFPDOACQFBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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